β-L-Aspartylglycine-13C2,15N
Description
β-L-Aspartylglycine-13C2,15N is a stable isotopically labeled dipeptide, consisting of β-L-aspartic acid and glycine, with two carbon-13 (13C) atoms and one nitrogen-15 (15N) atom incorporated at specific positions. This compound (CAS: 3790-52-1; Product Ref: TR-A788982) is synthesized for advanced biochemical and pharmaceutical research, particularly in metabolic pathway tracing, protein interaction studies, and as a reference standard in analytical methodologies . Its molecular formula is modified to include isotopic labels, enhancing detection sensitivity in techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). Priced at €5,796 for 25 mg, it is a high-value specialty chemical .
Properties
Molecular Formula |
C₄¹³C₂H₁₀N¹⁵NO₅ |
|---|---|
Molecular Weight |
193.13 |
Synonyms |
β-L-Aspartylglycine-13C2,15N; L-β-Aspartylglycine-13C2,15N; NSC 186908-13C2,15N; N-(carboxymethyl)-L-asparagine-13C2,15N; N-(carboxymethyl)asparagine-13C2,15N; β-aspartylglycine-13C2,15N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Isotopically Labeled Compounds
Structural and Isotopic Labeling Differences
(13C2,15N)Glycine
- Structure: Simplest compound in this category, with 13C labels on both carbons and 15N on the amino group.
- Applications : Used as a metabolic tracer in studies involving nitrogen use efficiency (e.g., plant physiology) and LC-HRMS-based isotope abundance quantification .
- Cost : Significantly cheaper (€289.20 for 10 mg) due to simpler synthesis .
L-Aspartic Acid-13C4,15N
- Structure : Fully labeled aspartic acid (four 13C atoms and two 15N atoms), differing from β-L-Aspartylglycine-13C2,15N in lacking the glycine moiety.
- Applications : Employed in protein NMR studies and metabolic flux analysis .
- Key Contrast : Broader isotopic labeling (13C4 vs. 13C2) increases resolution in structural NMR but limits specificity in dipeptide-focused studies .
N-Octanoylglycine-13C2,15N
- Structure: Glycine derivative with an octanoyl group, labeled identically (13C2,15N).
- Applications : Specialized in lipid metabolism and membrane protein interaction research .
- Key Contrast: The hydrophobic octanoyl tail alters solubility and biological partitioning compared to this compound .
Glutathione-13C2,15N (Glycine-13C2,15N)
Analytical Methodologies
Economic and Availability Considerations
- Cost Drivers: Complexity of synthesis (e.g., dipeptide vs. single amino acid) and isotopic enrichment level (e.g., 13C4 vs. 13C2) significantly impact pricing .
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